(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid (3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid
Brand Name: Vulcanchem
CAS No.: 647854-71-5
VCID: VC16907671
InChI: InChI=1S/C12H18O3.CH4O3S/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3;1-5(2,3)4/h6-7,13H,4-5,8H2,1-3H3;1H3,(H,2,3,4)
SMILES:
Molecular Formula: C13H22O6S
Molecular Weight: 306.38 g/mol

(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid

CAS No.: 647854-71-5

Cat. No.: VC16907671

Molecular Formula: C13H22O6S

Molecular Weight: 306.38 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid - 647854-71-5

Specification

CAS No. 647854-71-5
Molecular Formula C13H22O6S
Molecular Weight 306.38 g/mol
IUPAC Name (3,4-dimethoxy-5-propylphenyl)methanol;methanesulfonic acid
Standard InChI InChI=1S/C12H18O3.CH4O3S/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3;1-5(2,3)4/h6-7,13H,4-5,8H2,1-3H3;1H3,(H,2,3,4)
Standard InChI Key CMBBTIHXKSAVQL-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C(=CC(=C1)CO)OC)OC.CS(=O)(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Connectivity

The compound consists of two distinct components:

  • (3,4-Dimethoxy-5-propylphenyl)methanol: A benzene ring substituted with methoxy groups at positions 3 and 4, a propyl chain at position 5, and a hydroxymethyl group (-CH2_2OH) at position 1.

  • Methanesulfonic acid: A sulfonic acid derivative (CH3SO3H\text{CH}_3\text{SO}_3\text{H}) known for its strong acidity and solubility in polar solvents.

The canonical SMILES notation CCCC1=C(C(=CC(=C1)CO)OC)OC.CS(=O)(=O)O\text{CCCC1=C(C(=CC(=C1)CO)OC)OC.CS(=O)(=O)O} confirms the connectivity, while the InChIKey CMBBTIHXKSAVQL-UHFFFAOYSA-N\text{CMBBTIHXKSAVQL-UHFFFAOYSA-N} provides a unique identifier for the structure .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.647854-71-5
Molecular FormulaC13H22O6S\text{C}_{13}\text{H}_{22}\text{O}_{6}\text{S}
Molecular Weight306.38 g/mol
Purity98%
SMILESCCCC1=C(C(=CC(=C1)CO)OC)OC.CS(=O)(=O)O\text{CCCC1=C(C(=CC(=C1)CO)OC)OC.CS(=O)(=O)O}

Synthesis and Manufacturing

Synthetic Routes

While explicit synthesis protocols remain proprietary, the structure suggests plausible pathways:

  • Step 1: Friedel-Crafts alkylation of 3,4-dimethoxyphenol with 1-bromopropane to introduce the propyl group.

  • Step 2: Hydroxymethylation via formaldehyde under basic conditions.

  • Step 3: Salt formation with methanesulfonic acid in a polar aprotic solvent (e.g., dichloromethane).

The absence of publicly available yield data or optimization studies highlights the need for further methodological transparency.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar solvents (e.g., methanol, dimethyl sulfoxide) due to the sulfonic acid group, though experimental data are lacking.

  • Stability: Methanesulfonic acid derivatives are generally stable under ambient conditions but may degrade under strong alkaline or oxidative environments.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include O-H stretch (3200–3600 cm1^{-1}), S=O asymmetric stretch (1180–1250 cm1^{-1}), and C-O-C stretch (1020–1100 cm1^{-1}).

  • NMR: The 1H^1\text{H}-NMR spectrum would show signals for methoxy protons (~δ 3.8 ppm), propyl chain protons (δ 0.9–1.6 ppm), and aromatic protons (δ 6.5–7.2 ppm).

SKUPack SizeAvailability
R726506-1g1gShanghai/CA Irwindale
R726506-5g5gShanghai/CA Irwindale
R726506-10g10gShanghai/CA Irwindale

Future Research Directions

  • Synthetic Optimization: Develop high-yield, scalable synthesis methods.

  • Biological Screening: Evaluate antimicrobial, anticancer, or antioxidant potential.

  • Thermal Analysis: Characterize melting points and decomposition profiles.

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